molecular formula C10H13BrO B3290635 4-Bromo-2-isobutylphenol CAS No. 866236-17-1

4-Bromo-2-isobutylphenol

Cat. No.: B3290635
CAS No.: 866236-17-1
M. Wt: 229.11 g/mol
InChI Key: GGYXEBMSZOQCOD-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutylphenol: is an organic compound with the molecular formula C10H13BrO. It is a brominated phenol derivative, where the bromine atom is positioned at the fourth carbon of the phenol ring, and an isobutyl group is attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isobutylphenol typically involves the bromination of 2-isobutylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions are carefully controlled to ensure selective bromination at the fourth position of the phenol ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems and advanced reaction monitoring techniques helps in optimizing the reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-isobutylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-isobutylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutylphenol involves its interaction with specific molecular targets and pathways. The bromine atom and the phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-isobutylphenol is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

4-bromo-2-(2-methylpropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXEBMSZOQCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736733
Record name 4-Bromo-2-(2-methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866236-17-1
Record name 4-Bromo-2-(2-methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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